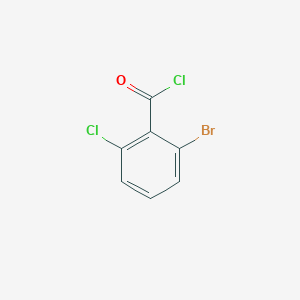

2-Bromo-6-chlorobenzoyl chloride

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

2-bromo-6-chlorobenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrCl2O/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXDYMOLKOWSZGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)C(=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrCl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20373602 | |

| Record name | 2-bromo-6-chlorobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20373602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116529-65-8 | |

| Record name | 2-Bromo-6-chlorobenzoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=116529-65-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-bromo-6-chlorobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20373602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 116529-65-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Bromo 6 Chlorobenzoyl Chloride

Established Synthetic Routes from Precursors

The most direct and widely established method for synthesizing 2-bromo-6-chlorobenzoyl chloride begins with the corresponding benzoic acid derivative. This precursor serves as the immediate starting material for the crucial chlorination step that forms the acyl chloride.

The primary precursor for the synthesis of this compound is 2-bromo-6-chlorobenzoic acid. rsc.orgchemicalbook.com The synthesis of this starting material itself is a key preliminary step, often achieved through established aromatic substitution reactions. For instance, 2-bromo-6-chlorobenzoic acid has been prepared and characterized with a melting point of 144-146°C. rsc.org The availability and purity of this benzoic acid derivative are critical for the successful and high-yield synthesis of the target acyl chloride.

The conversion of the carboxylic acid group of 2-bromo-6-chlorobenzoic acid into an acyl chloride is a standard transformation in organic chemistry. This is typically accomplished using a suitable chlorinating agent. The resulting acid chlorides are often used directly in subsequent reactions without extensive purification. rsc.org Several reagents are effective for this purpose, with thionyl chloride and oxalyl chloride being the most common. epo.org

Thionyl chloride (SOCl₂) is a widely used reagent for converting carboxylic acids into their corresponding acyl chlorides. masterorganicchemistry.com The reaction involves treating the carboxylic acid with thionyl chloride, often with gentle heating. A key advantage of this method is that the byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which helps to drive the reaction to completion. masterorganicchemistry.com

In a typical procedure analogous to the synthesis of similar compounds, 2-bromo-6-chlorobenzoic acid would be refluxed with an excess of thionyl chloride. google.com Sometimes a catalytic amount of N,N-dimethylformamide (DMF) is added to facilitate the reaction. google.com After the reaction is complete, the excess thionyl chloride is removed by distillation, often under reduced pressure, to yield the crude this compound. google.com

| Parameter | Condition | Reference |

| Starting Material | 2-Bromo-6-chlorobenzoic Acid | rsc.org |

| Reagent | Thionyl chloride (SOCl₂) | epo.orgmasterorganicchemistry.com |

| Catalyst (Optional) | N,N-dimethylformamide (DMF) | google.com |

| Byproducts | Sulfur dioxide (SO₂), Hydrogen chloride (HCl) | masterorganicchemistry.com |

| Workup | Distillation to remove excess reagent | google.com |

Oxalyl chloride ((COCl)₂) is another highly effective reagent for the preparation of acyl chlorides from carboxylic acids. It is often preferred for its milder reaction conditions and the clean nature of its byproducts (CO, CO₂, and HCl), which are all gaseous. The reaction is typically carried out in an inert solvent, such as dichloromethane (B109758), at or below room temperature. google.com

For the synthesis of a structurally related compound, 5-bromo-2-chlorobenzoyl chloride, the corresponding benzoic acid was dissolved in dichloromethane containing a catalytic amount of DMF under a nitrogen atmosphere. Oxalyl chloride was then added, and the mixture was stirred for about an hour at room temperature. google.com After the reaction, the solvent and excess reagent were removed under vacuum to yield the product. google.com This method is directly applicable to the synthesis of this compound.

| Parameter | Condition | Reference |

| Starting Material | 2-Bromo-6-chlorobenzoic Acid | rsc.org |

| Reagent | Oxalyl chloride ((COCl)₂) | epo.orggoogle.com |

| Solvent | Dichloromethane (CH₂Cl₂) | google.com |

| Catalyst | N,N-dimethylformamide (DMF) | google.com |

| Temperature | 25°C to 30°C | google.com |

| Byproducts | Carbon monoxide (CO), Carbon dioxide (CO₂), Hydrogen chloride (HCl) | |

| Workup | Concentration under vacuum | google.com |

Chlorination Processes for Benzoyl Chloride Formation

Development of Novel and Optimized Synthetic Pathways

As with many industrially important intermediates, there is a continuous effort to develop more efficient, cost-effective, and environmentally benign synthetic routes. This includes process intensification and considerations for safe and efficient scale-up.

Process intensification in chemical manufacturing aims to develop smaller, cleaner, and more energy-efficient technologies. For the synthesis of compounds like this compound, this can involve optimizing reaction conditions to maximize yield and purity while minimizing waste and operational hazards. acs.org

Minimization of Byproduct Formation and Purification Strategies

In the synthesis of halogenated benzoyl chlorides, the formation of byproducts is a critical concern that can impact yield and purity. The primary sources of byproducts often stem from incomplete reactions or side reactions involving the halogen substituents on the aromatic ring. For instance, in the synthesis of related halogenated phenols, isomeric byproducts are a common issue, such as the formation of 4-bromo-2-chlorophenol (B165030) alongside the desired 2-bromo-6-chlorophenol. prepchem.com

To minimize byproduct formation during the synthesis of this compound from its carboxylic acid, ensuring the complete conversion of the starting material is crucial. This can be achieved by using a slight excess of the chlorinating agent and allowing for adequate reaction time. The choice of solvent and temperature also plays a significant role. Inert solvents are preferable to prevent side reactions.

Purification strategies for the final product typically involve distillation under reduced pressure. This method is effective in separating the desired benzoyl chloride from less volatile impurities and any remaining non-volatile starting material.

For structurally similar compounds, purification often involves a multi-step process. For example, after the main reaction, a workup procedure might include washing the organic phase with water or a mild basic solution to remove any acidic impurities. This is often followed by solvent removal and then purification by recrystallization or distillation. In the case of related halogenated esters, purification has been achieved by washing a toluene (B28343) solution of the product, followed by recrystallization from hexane. google.com For compounds that are difficult to separate due to similar physical properties, column chromatography is a viable, albeit more complex, purification method. google.com

Table 1: Potential Byproducts and Purification Methods

| Potential Byproduct/Impurity | Origin | Recommended Purification Strategy |

| Unreacted 2-Bromo-6-chlorobenzoic acid | Incomplete reaction | Distillation under reduced pressure |

| Isomeric dihalogenated benzophenones | Side reactions in subsequent applications | Chromatographic separation, Recrystallization |

| Poly-halogenated species | Over-halogenation during precursor synthesis | Fractional distillation, Recrystallization |

| Hydrolysis product (benzoic acid) | Exposure to moisture | Anhydrous workup, Re-chlorination |

Synthesis of Related Ortho-Halogenated Benzoyl Chlorides for Comparative Studies

The synthesis of other ortho-halogenated benzoyl chlorides provides a useful comparison for understanding the reactivity and synthetic challenges associated with this compound. The methods employed are generally similar, revolving around the chlorination of the corresponding benzoic acids or other precursors.

Synthesis of 2,6-Dihalophenylacetyl Chlorides: A study on the synthesis of 1-(2,6-dihalophenyl)cyclopropan-1-carboxylic acids details the preparation of the corresponding acyl chlorides (6a-6c) as intermediates. These were synthesized by reacting the carboxylic acids (5a-5c) with phosphorus pentachloride (PCl₅) in anhydrous toluene. researchgate.net The steric hindrance from the two ortho-halogen atoms can reduce the reactivity of these acyl chlorides. researchgate.net

Synthesis of 2-Fluoro-, 2-Chloro-, and 2-Bromobenzoyl Chlorides: These simpler ortho-halogenated benzoyl chlorides are often used in various synthetic applications. Their preparation typically involves standard procedures where the corresponding 2-halobenzoic acid is treated with a chlorinating agent like thionyl chloride or oxalyl chloride. These reactions are well-established and generally proceed with high yields under mild conditions. scispace.com

Synthesis via Chlorination of Benzaldehydes: An alternative route to substituted benzoyl chlorides is the chlorination of the corresponding benzaldehydes. This method has been shown to be effective for benzaldehydes that are halogenated at the ortho position. The reactions can be carried out at relatively high temperatures without significant dehalogenation or formation of unwanted byproducts. google.com

Table 2: Comparative Synthesis of Ortho-Halogenated Benzoyl Chlorides

| Compound | Starting Material | Reagent(s) | Key Conditions | Reference |

| 2,6-Dichlorophenylacetyl chloride | 2,6-Dichlorophenylacetic acid | PCl₅, Toluene | Anhydrous | researchgate.net |

| 2-Fluorobenzoyl chloride | 2-Fluorobenzoic acid | Not specified (standard methods) | Mild conditions | scispace.com |

| 2-Chlorobenzoyl chloride | 2-Chlorobenzoic acid | Not specified (standard methods) | Mild conditions | scispace.com |

| 2-Bromobenzoyl chloride | 2-Bromobenzoic acid | Not specified (standard methods) | Mild conditions | scispace.com |

Reactivity and Mechanistic Investigations of 2 Bromo 6 Chlorobenzoyl Chloride

Electrophilic Characteristics of the Acyl Chloride Moiety

The reactivity of 2-bromo-6-chlorobenzoyl chloride is significantly influenced by the electrophilic nature of its acyl chloride group. The carbonyl carbon in the acyl chloride moiety is bonded to a highly electronegative oxygen atom and a chlorine atom, both of which withdraw electron density. This inductive effect creates a partial positive charge on the carbonyl carbon, making it a prime target for nucleophilic attack. The general mechanism for electrophilic aromatic substitution involves a two-step process. Initially, the electrophile forms a sigma-bond with the benzene (B151609) ring, creating a positively charged intermediate known as a benzenonium ion. In the subsequent step, a proton is removed from this intermediate, resulting in the substituted benzene ring. libretexts.org

The presence of two halogen substituents, bromine and chlorine, on the aromatic ring further enhances the electrophilicity of the carbonyl carbon through their electron-withdrawing inductive effects. This increased electrophilicity makes this compound a highly reactive acylating agent. libretexts.org Acylation reactions involving such compounds typically proceed through an addition-elimination mechanism, where a nucleophile adds to the carbonyl carbon to form a tetrahedral intermediate, which then eliminates a chloride ion to yield the final product. libretexts.orglibretexts.org

Nucleophilic Acyl Substitution Reactions

Nucleophilic acyl substitution is a characteristic reaction of acyl chlorides, including this compound. masterorganicchemistry.com This reaction involves the replacement of the chlorine atom of the acyl chloride with a nucleophile. The general mechanism proceeds through a tetrahedral intermediate formed by the nucleophilic attack on the carbonyl carbon. libretexts.org The stability and reactivity of this intermediate are influenced by the nature of the nucleophile and the substituents on the aromatic ring.

The reaction of this compound with primary and secondary amines, known as aminolysis, leads to the formation of amides. This reaction is a classic example of nucleophilic acyl substitution where the amine acts as the nucleophile. libretexts.org The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion and a proton to yield the corresponding N-substituted 2-bromo-6-chlorobenzamide.

Research has shown that various primary and secondary amines can be effectively used in this reaction. The reaction conditions, such as the solvent and the presence of a base to neutralize the liberated HCl, can influence the reaction rate and yield.

| Amine | Product | Reaction Conditions |

|---|---|---|

| Aniline | N-phenyl-2-bromo-6-chlorobenzamide | - |

| Diethylamine | N,N-diethyl-2-bromo-6-chlorobenzamide | - |

| Piperidine | (2-bromo-6-chlorophenyl)(piperidin-1-yl)methanone | - |

This compound readily undergoes esterification with alcohols and phenols to form the corresponding esters. This reaction, another example of nucleophilic acyl substitution, is often carried out in the presence of a base like pyridine (B92270) to scavenge the HCl produced. The oxygen atom of the alcohol or phenol (B47542) acts as the nucleophile, attacking the carbonyl carbon.

Similarly, amidation reactions can be achieved with various amines. nih.govmdpi.com The in-situ generation of acid chlorides from carboxylic acids followed by reaction with amines is a common strategy for amide synthesis. organic-chemistry.orgresearchgate.net

| Nucleophile | Product Type | Example Product |

|---|---|---|

| Ethanol | Ester | Ethyl 2-bromo-6-chlorobenzoate |

| Phenol | Ester | Phenyl 2-bromo-6-chlorobenzoate |

| Ammonia | Amide | 2-bromo-6-chlorobenzamide |

Besides alcohols and amines, this compound can react with other oxygen and sulfur nucleophiles. For instance, reaction with water leads to hydrolysis, forming 2-bromo-6-chlorobenzoic acid. Thiolate anions, being excellent nucleophiles, react with acyl chlorides to form thioesters. msu.edu The high nucleophilicity of sulfur compounds makes these reactions generally rapid and efficient. libretexts.org

| Nucleophile | Product Type |

|---|---|

| Water | Carboxylic Acid |

| Sodium thiophenoxide | Thioester |

Reactivity of Aromatic Halogen Substituents

The bromine and chlorine atoms attached to the aromatic ring of this compound also exhibit reactivity, particularly under conditions that favor carbon-halogen bond activation.

The carbon-halogen bonds in aryl halides can be activated to generate aryl radicals. nih.gov This can be achieved through various methods, including photoredox catalysis. nih.govrsc.orgnih.gov The generation of aryl radicals from aryl halides opens up possibilities for forming new carbon-carbon and carbon-heteroatom bonds. nih.gov

In the context of this compound, selective activation of the carbon-bromine bond over the carbon-chlorine bond is often possible due to the lower bond dissociation energy of the C-Br bond. This selective activation can lead to the formation of an aryl radical at the 2-position, which can then participate in various radical-mediated transformations. For instance, these radicals can undergo intramolecular cyclization or intermolecular cross-coupling reactions. researchgate.net

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For a substrate such as this compound, the differential reactivity of the C-Br and C-Cl bonds under palladium catalysis is a key aspect of its synthetic utility. Generally, the C-Br bond is more reactive towards oxidative addition to a low-valent palladium center than the C-Cl bond, allowing for selective functionalization.

Several key cross-coupling reactions can be envisioned with this substrate:

Suzuki-Miyaura Coupling: This reaction would involve the palladium-catalyzed coupling of this compound with an organoboron reagent, such as a boronic acid or ester. This method is widely used for the formation of biaryl compounds. Selective reaction at the C-Br bond would be expected, yielding a 2-aryl-6-chlorobenzoyl chloride derivative. The acyl chloride moiety could then be further manipulated.

Heck Reaction: The Heck reaction facilitates the coupling of the aryl halide with an alkene. chemrxiv.orgchemrxiv.org Again, preferential reaction at the more labile C-Br bond would be anticipated, leading to the formation of a substituted styrenyl system attached to the benzoyl chloride core.

Sonogashira Coupling: This reaction enables the formation of a C-C bond between the aryl halide and a terminal alkyne. nih.gov A palladium catalyst, typically in conjunction with a copper(I) co-catalyst, would promote the selective coupling at the C-Br position of this compound.

Buchwald-Hartwig Amination: This powerful method allows for the formation of C-N bonds by coupling the aryl halide with an amine. acs.orgacs.org Selective amination at the C-Br position would yield a 2-amino-6-chlorobenzoyl chloride derivative, a valuable intermediate for the synthesis of various heterocyclic compounds.

The acyl chloride group in this compound adds another layer of complexity and opportunity. While it is generally less reactive in these palladium-catalyzed cycles compared to the aryl halides, its presence allows for subsequent transformations, such as esterification, amidation, or Friedel-Crafts acylation, providing a route to a diverse array of chemical structures.

Below is a representative data table for a hypothetical Suzuki-Miyaura coupling reaction of this compound with phenylboronic acid, illustrating typical reaction parameters and potential outcomes based on established knowledge of similar transformations.

| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |

| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene (B28343)/H₂O | 100 | 12 | 2-phenyl-6-chlorobenzoyl chloride | 85 |

| 2 | Pd₂(dba)₃ (1) | XPhos (3) | Cs₂CO₃ | Dioxane | 110 | 8 | 2-phenyl-6-chlorobenzoyl chloride | 92 |

| 3 | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O | 90 | 24 | 2-phenyl-6-chlorobenzoyl chloride | 78 |

This is an illustrative table based on typical conditions for Suzuki-Miyaura reactions of dihaloaryl compounds. Actual results may vary.

Elucidation of Reaction Mechanisms

Understanding the intricate mechanistic details of these transformations is crucial for optimizing reaction conditions and expanding their synthetic utility. A combination of computational studies and experimental kinetic and thermodynamic analyses provides deep insights into the reaction pathways.

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the mechanisms of transition metal-catalyzed reactions. For the cross-coupling reactions of this compound, DFT calculations can be employed to model the entire catalytic cycle, including the key elementary steps: oxidative addition, transmetalation, and reductive elimination.

Oxidative Addition: This is often the rate-determining step. DFT studies on similar dihalobenzene substrates have shown that the oxidative addition of a palladium(0) complex to the C-Br bond has a significantly lower activation energy barrier compared to the C-Cl bond. This computational finding rationalizes the observed selectivity for reactions at the bromine-substituted position. The calculations can also model the geometry of the transition state, revealing the precise arrangement of the palladium catalyst, the aryl halide, and the ligands during the bond-breaking and bond-forming processes.

Transmetalation: In reactions like the Suzuki-Miyaura coupling, the transmetalation step involves the transfer of the organic group from the boron reagent to the palladium center. Computational studies can help to understand the role of the base in this process and the nature of the key intermediates. For example, DFT calculations can model the structure of the boronate complex and the subsequent transfer of the aryl group to the palladium, identifying the lowest energy pathway.

Reductive Elimination: This is the final step of the catalytic cycle, where the new C-C or C-heteroatom bond is formed, and the palladium(0) catalyst is regenerated. Computational models can predict the activation energy for this step and how it is influenced by the steric and electronic properties of the ligands on the palladium center and the substituents on the aryl ring.

Experimental kinetic studies provide crucial data to validate and refine the mechanisms proposed by computational models. By monitoring the reaction rates under various conditions (e.g., varying reactant concentrations, catalyst loading, temperature), one can determine the rate law for the reaction, which provides information about the species involved in the rate-determining step.

For the cross-coupling reactions of this compound, kinetic analysis would likely confirm that the reaction is first-order in both the palladium catalyst and the aryl halide, consistent with oxidative addition being the rate-determining step. Furthermore, kinetic isotope effect (KIE) studies can provide detailed information about the transition state structure.

Advanced Applications and Functional Derivatization

Synthesis of Tailored Derivatives for Advanced Materials Research

Substituted benzoyl chlorides are fundamental building blocks in the creation of high-performance polymers and other advanced materials. The incorporation of halogen atoms like bromine and chlorine into the monomeric units can significantly influence the properties of the resulting materials, such as thermal stability, flame retardancy, and optical and electronic characteristics.

While direct reports on the use of 2-bromo-6-chlorobenzoyl chloride in polymer synthesis are not prevalent, its structure suggests potential applications in the synthesis of specialized polymers. For instance, π-conjugated polymers containing bromoaryl groups in their side chains have been synthesized through Migita–Kosugi–Stille coupling polycondensation. The 2-bromo-6-chlorobenzoyl moiety could be incorporated into polymer backbones or as pendant groups to modulate the electronic properties and facilitate further functionalization of the material.

Another area of advanced materials research where derivatives of this compound could find application is in the synthesis of metal-organic frameworks (MOFs). MOFs are crystalline materials constructed from metal ions or clusters coordinated to organic ligands. By converting this compound into a corresponding carboxylic acid or other suitable ligand, it could be used to build MOFs with tailored pore sizes and functionalities. The presence of the halogen atoms on the ligand could influence the framework's topology and introduce sites for post-synthetic modification.

Table 1: Potential Applications in Advanced Materials

| Material Class | Potential Role of this compound Derivatives | Desired Properties |

|---|---|---|

| Specialty Polymers | Monomer or functional additive | Enhanced thermal stability, flame retardancy, tunable electronic properties |

| Metal-Organic Frameworks (MOFs) | Organic linker precursor | Tailored porosity, sites for post-synthetic modification |

| Functional Dyes | Core structural component | Modified photophysical properties, enhanced stability |

Stereoselective Transformations and Chiral Auxiliary Applications

Chiral auxiliaries are instrumental in asymmetric synthesis, enabling the control of stereochemistry during chemical reactions to produce enantiomerically pure compounds. wikipedia.org These auxiliaries are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org While there is no direct evidence of this compound itself being used as a chiral auxiliary, its derivatives have the potential for such applications.

The synthesis of chiral auxiliaries often involves the use of readily available chiral compounds like amino acids or sugars. A chiral alcohol or amine could react with this compound to form a chiral ester or amide. The steric bulk provided by the ortho-bromo and chloro substituents could then influence the facial selectivity of reactions at a nearby prochiral center. For instance, in reactions such as aldol (B89426) additions or alkylations, the sterically demanding 2-bromo-6-chlorobenzoyl group could effectively shield one face of a molecule, leading to a high degree of diastereoselectivity.

The development of effective chiral auxiliaries is an ongoing area of research. For example, chiral equivalents of carboxylic acid-substituted carbon radicals have been a focus, where the preferred orientation of the auxiliary relative to the prochiral radical is controlled by steric and/or electronic factors. acs.org A chiral auxiliary derived from 2-bromo-6-chlorobenzoic acid could potentially be designed to control the stereochemistry of radical reactions.

Table 2: Key Concepts in Stereoselective Transformations

| Concept | Description | Relevance to this compound |

|---|---|---|

| Chiral Auxiliary | A stereogenic group temporarily incorporated to control stereochemical outcome. wikipedia.org | Derivatives could be synthesized to act as new chiral auxiliaries. |

| Stereoselectivity | The preferential formation of one stereoisomer over another. | The steric hindrance of the 2-bromo-6-chlorobenzoyl group could enhance stereoselectivity. |

| Diastereoselectivity | The preferential formation of one diastereomer over another. | Could be achieved in reactions of substrates bearing a chiral auxiliary derived from the title compound. |

Development of Photo- and Electrochemical Synthetic Methodologies

Photochemical and electrochemical methods offer green and efficient alternatives to traditional synthetic routes. Photochemical reactions utilize light to induce chemical transformations, often proceeding under mild conditions with high atom economy. chim.it

A relevant application for halogenated benzoyl derivatives is in photochemical cyclizations. For example, the Mallory reaction involves the photochemical cyclization of stilbenes to phenanthrenes. nih.gov Notably, a bromo group can act as a directing substituent in such reactions, and photocyclization of stilbenes with a leaving group such as chlorine or bromine at the ortho position is a known synthetic strategy. chim.itnih.gov This suggests that derivatives of this compound could be valuable substrates for photochemical cyclization reactions to generate complex polycyclic aromatic systems. The specific substitution pattern may influence the regioselectivity and efficiency of the cyclization.

Electrochemical synthesis, which uses electrical current to drive chemical reactions, is another area where derivatives of this compound could be explored. Electrochemical methods have been employed for the synthesis of unique nanomaterials and for performing cross-coupling reactions. mdpi.comnih.gov While specific electrochemical applications of this compound are not documented, the presence of two distinct carbon-halogen bonds opens up possibilities for selective electrochemical reduction or cross-coupling reactions.

Creation of Compound Libraries for Chemical Probe Development

Compound libraries are collections of structurally diverse molecules used in high-throughput screening to identify new drug leads and chemical probes. escholarship.org Chemical probes are small molecules that can be used to study the function of proteins and other biological targets. nih.gov The synthesis of these libraries often relies on combinatorial chemistry, where a central scaffold is diversified with various building blocks. nih.gov

Substituted benzoyl chlorides are versatile reagents for the construction of such libraries. nih.gov this compound can serve as a scaffold to which a variety of amines, alcohols, and other nucleophiles can be attached via its reactive acyl chloride group. The resulting amides and esters can then be further diversified by exploiting the differential reactivity of the bromo and chloro substituents in cross-coupling reactions, allowing for the introduction of a wide range of chemical functionalities.

This dual functional handle (the acyl chloride and the two different halogens) makes this compound an attractive starting point for the creation of focused compound libraries for the discovery of novel chemical probes. The systematic variation of substituents at three different positions on the molecule would allow for a thorough exploration of the structure-activity relationship (SAR) around this scaffold.

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

Computational and Theoretical Chemistry Studies

Molecular Geometry and Conformational Landscape Analysis

The spatial arrangement of atoms and the rotational flexibility around single bonds define the molecular geometry and conformational landscape of 2-Bromo-6-chlorobenzoyl chloride. Due to the presence of two bulky halogen substituents in the ortho positions relative to the benzoyl chloride group, significant steric interactions are expected, which heavily influence the molecule's preferred shape.

Gas Electron Diffraction (GED) is an experimental technique used to determine the structure of molecules in the gas phase, free from the influence of intermolecular forces present in solid or liquid states. wikipedia.org While direct GED experimental data for this compound is not prominently available in reviewed literature, studies on analogous compounds like 2-fluorobenzoyl chloride, 2-chlorobenzoyl chloride, and 2-bromobenzoyl chloride offer substantial insights. researchgate.net

These investigations on mono-substituted benzoyl chlorides revealed that the molecules exist as two stable, non-planar conformers in the gas phase: anti and gauche. researchgate.net The existence of these conformers is determined by the rotational position of the carbonyl chloride group with respect to the halogen substituent. For this compound, the steric hindrance caused by two ortho substituents would likely lead to a more complex potential energy surface, with a high barrier to planar conformations.

Density Functional Theory (DFT) and ab initio molecular orbital methods are the cornerstones of modern computational chemistry for predicting molecular properties. These methods solve approximations of the Schrödinger equation to determine electronic structure and, from that, a wide range of molecular properties. rsc.orgmdpi.com

For halogenated aromatic compounds, methods like Hartree-Fock (HF) and DFT functionals such as B3LYP are commonly employed. mdpi.comresearchgate.net Studies on the structurally similar 2,6-dichlorobenzoyl chloride have utilized HF calculations to investigate its geometry. mdpi.comresearchgate.net Such calculations are crucial for understanding the impact of the two ortho-substituents on the molecule's conformation and stability.

The accuracy of DFT and ab initio calculations is highly dependent on the chosen basis set, which is a set of mathematical functions used to build the molecular orbitals. The selection involves a trade-off between computational cost and accuracy.

Commonly used basis sets for molecules containing halogens include the Pople-style basis sets, such as 6-31G(d) and 6-311+G(d,p). mdpi.comresearchgate.netmdpi.com These are split-valence basis sets, meaning they use multiple functions to describe valence electrons, allowing for more flexibility in their spatial distribution. The notations indicate specific features:

(d) or (d,p) : These are polarization functions added to heavy atoms (d) and hydrogen atoms (p). They allow for the description of non-spherical electron density, which is essential for accurately modeling chemical bonds.

+ : This indicates the addition of diffuse functions, which are important for describing the electron density far from the nucleus. They are particularly relevant for anions and systems with lone pairs of electrons. researchgate.net

The choice of basis set is critical for obtaining reliable predictions of molecular geometry and energy differences between conformers.

Table 1: Basis Sets Used in Computational Studies of Related Halogenated Aromatic Compounds

| Basis Set | Type | Application Context | Reference |

| 6-31G(d) | Split-Valence with Polarization | Geometry optimization of 2,6-dichlorobenzoyl chloride. | mdpi.comresearchgate.net |

| 6-31+G(d,p) | Split-Valence with Polarization and Diffuse Functions | Geometry and frequency calculations for 2-bromo-6-chloro-4-fluoroaniline. | researchgate.net |

| 6-311G(d,p) | Triple-Split Valence with Polarization | Vibrational frequency calculations for substituted benzothiazoles. | mdpi.com |

For this compound, the primary conformational flexibility lies in the rotation around the C(aryl)–C(O)Cl single bond. Unlike simpler benzoyl chlorides, the two large halogen atoms at the ortho positions create significant steric hindrance.

Computational studies on the related 2,6-dichlorobenzoyl chloride have shown that the preferred conformation is one where the benzoyl chloride group is twisted significantly out of the plane of the phenyl ring, adopting a near-perpendicular orientation. mdpi.comresearchgate.netresearchgate.net This non-planar structure minimizes the steric repulsion between the carbonyl oxygen and the ortho-chlorine atoms. A planar conformation, in this case, represents a high-energy transition state rather than a stable minimum. mdpi.comresearchgate.net

Therefore, it is predicted that this compound also adopts a non-planar, twisted ground-state geometry. The energy barrier to rotation around the C-C bond would be substantial, effectively "locking" the molecule into this twisted conformation.

Density Functional Theory (DFT) and Ab Initio Molecular Orbital Calculations

Electronic Structure and Reactivity Descriptors

The arrangement of electrons in molecular orbitals dictates the chemical reactivity and physical properties of this compound.

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals obtained from a DFT or ab initio calculation into a more familiar, localized picture of chemical bonds and lone pairs, akin to Lewis structures. researchgate.netfaccts.de This analysis is particularly useful for quantifying electron delocalization, charge transfer, and hyperconjugative interactions between donor (Lewis base) and acceptor (Lewis acid) orbitals within a molecule. researchgate.netdergipark.org.tr

The strength of these donor-acceptor interactions is estimated using second-order perturbation theory, which calculates a stabilization energy, E(2). researchgate.net A higher E(2) value indicates a stronger interaction. For this compound, several key intramolecular interactions are expected:

Delocalization from Halogen Lone Pairs: The lone pair orbitals (n) on the bromine and chlorine atoms can donate electron density into the antibonding π* orbitals of the aromatic ring and the antibonding σ* orbitals of adjacent C-C bonds. This hyperconjugation stabilizes the molecule.

Delocalization from Oxygen Lone Pairs: The lone pair orbitals on the carbonyl oxygen can donate into the antibonding π* orbital of the C=O bond and the antibonding σ* orbitals of the adjacent C-C bonds.

Resonance Effects: The π-system of the benzene (B151609) ring interacts with the π-system of the carbonyl group, although this interaction is likely weakened by the sterically enforced non-planar geometry.

These interactions are crucial for understanding the molecule's electronic distribution and reactivity. NBO analysis provides quantitative data on these effects, as illustrated in the hypothetical table below.

Table 2: Principal Hypothetical NBO Donor-Acceptor Interactions in this compound

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| n(Cl) | π(Cortho-Cmeta) | High | Lone Pair -> Antibonding π |

| n(Br) | π(Cortho-Cmeta) | High | Lone Pair -> Antibonding π |

| np(O) | π(C-Clcarbonyl) | Moderate | Lone Pair -> Antibonding π |

| π(C=C) | π(C=O) | Moderate | π -> π* Resonance (reduced by twist) |

| π(C=O) | π(C=C) | Low | π -> π Resonance (reduced by twist) |

Note: E(2) values are qualitative descriptors based on typical values for such interactions.

Frontier Molecular Orbital (FMO) Theory

Frontier Molecular Orbital (FMO) theory is a fundamental concept in computational chemistry used to describe and predict chemical reactivity. googleapis.com It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies of these orbitals and the HOMO-LUMO energy gap are critical indicators of a molecule's kinetic stability, chemical reactivity, and electronic transport properties. google.com A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species.

Despite the utility of FMO theory, no published studies or database entries containing calculations of the HOMO-LUMO energies or the corresponding energy gap for this compound were identified. Therefore, no quantitative data on its electronic properties and reactivity based on FMO theory can be presented.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a powerful computational tool used to visualize the charge distribution within a molecule. It illustrates the regions of a molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), which is crucial for predicting how the molecule will interact with other chemical species. The MEP map is typically color-coded, with red indicating regions of negative electrostatic potential (electron-rich) and blue indicating regions of positive electrostatic potential (electron-poor).

A comprehensive search for MEP maps or related computational analyses for this compound did not yield any specific results. Consequently, a visual or quantitative description of its electrophilic and nucleophilic sites based on MEP studies cannot be provided.

Spectroscopic Property Prediction through Computational Models

Computational models, particularly those based on Density Functional Theory (DFT), are widely used to predict the spectroscopic properties of molecules, such as their infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. These theoretical calculations can aid in the interpretation of experimental spectra and the structural elucidation of compounds.

No computational studies predicting the spectroscopic properties of this compound were found in the public domain. While experimental data may exist, theoretical predictions that would allow for a detailed assignment of vibrational modes or chemical shifts are not available in the reviewed literature.

Investigation of Solvent Effects on Molecular and Reaction Properties

The properties and reactivity of a molecule can be significantly influenced by the solvent in which it is dissolved. Computational models, such as the Polarizable Continuum Model (PCM), are employed to simulate the effect of different solvents on a molecule's geometry, electronic structure, and reaction pathways. These studies are vital for understanding reaction mechanisms and optimizing reaction conditions.

There are no available computational investigations into the solvent effects on the molecular and reaction properties of this compound. Such studies would provide valuable information on its behavior in different chemical environments, but this information is not present in the current body of scientific literature.

Analytical and Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F, etc.)

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for determining the precise structure of organic molecules. For 2-Bromo-6-chlorobenzoyl chloride, ¹H and ¹³C NMR would provide definitive information about its aromatic and carbonyl environments.

Detailed Research Findings: While specific spectral data for this compound is not widely published, analysis of related structures provides insight into the expected chemical shifts. In the ¹H NMR spectrum, the aromatic protons would appear as a multiplet, likely in the range of 7.3-7.8 ppm, with their splitting pattern revealing their coupling relationships. The chemical shifts are influenced by the presence of the electron-withdrawing bromine, chlorine, and benzoyl chloride groups.

The ¹³C NMR spectrum would show distinct signals for each carbon atom in the molecule. The carbonyl carbon of the acyl chloride group is particularly characteristic, expected to resonate significantly downfield, typically in the range of 165-170 ppm. The aromatic carbons would appear between 120-145 ppm, with the carbons directly bonded to the halogen atoms showing shifts influenced by their electronegativity. Two-dimensional NMR techniques like COSY, HMQC, and HMBC would be employed to unambiguously assign all proton and carbon signals by showing correlations between them. bas.bg

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| ¹H | 7.3 - 7.8 | Multiplet | Aromatic region, specific shifts depend on coupling. |

| ¹³C | 165 - 170 | Singlet | Carbonyl carbon (C=O). |

| ¹³C | 120 - 145 | Multiple Signals | Aromatic carbons. |

Note: This table is predictive, based on typical values for similar functional groups.

High-Resolution Mass Spectrometry (HRMS-ESI, ESI-MS)

High-Resolution Mass Spectrometry (HRMS) is essential for determining the exact molecular weight and elemental formula of a compound. Electrospray Ionization (ESI) is a soft ionization technique commonly used for this purpose. whiterose.ac.uk

Detailed Research Findings: HRMS analysis of this compound would provide its exact mass, allowing for the confirmation of its elemental composition (C₇H₃BrCl₂O). The presence of bromine and chlorine atoms would generate a characteristic isotopic pattern in the mass spectrum due to their natural isotopic abundances (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl). This pattern serves as a definitive confirmation of the presence and number of these halogen atoms in the molecule. Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can also be calculated for different adducts, such as [M+H]⁺ or [M+Na]⁺. uni.lu

Table 2: Predicted HRMS-ESI Data for this compound

| Adduct | Formula | Predicted m/z |

| [M+H]⁺ | C₇H₄BrCl₂O⁺ | 252.88172 |

| [M+Na]⁺ | C₇H₃BrCl₂ONa⁺ | 274.86366 |

| [M-H]⁻ | C₇H₂BrCl₂O⁻ | 250.86716 |

Data sourced from predicted values. uni.lu

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. nih.gov

Detailed Research Findings: For this compound, the most prominent feature in the IR spectrum would be the strong absorption band corresponding to the C=O stretching vibration of the acyl chloride group, typically appearing in the region of 1750-1815 cm⁻¹. The exact position would be higher than that of a corresponding carboxylic acid due to the electron-withdrawing effect of the chlorine atom. Other key bands would include C-Cl stretching (around 600-800 cm⁻¹), C-Br stretching (around 500-600 cm⁻¹), and various C-H and C=C stretching and bending vibrations from the aromatic ring. nih.govbohrium.com Analysis of the precursor, 2-bromo-6-chlorobenzoic acid, shows characteristic IR bands that provide a basis for comparison. nih.gov

Table 3: Characteristic Vibrational Frequencies

| Functional Group | Technique | Expected Wavenumber (cm⁻¹) | Intensity |

| C=O Stretch (Acyl Chloride) | IR | 1750 - 1815 | Strong |

| C=C Stretch (Aromatic) | IR/Raman | 1400 - 1600 | Medium-Strong |

| C-Cl Stretch | IR/Raman | 600 - 800 | Medium-Strong |

| C-Br Stretch | IR/Raman | 500 - 600 | Medium |

Note: Values are typical ranges for the specified functional groups.

X-ray Diffraction Studies for Solid-State Structure Elucidation

Single-crystal X-ray diffraction is the most powerful method for determining the three-dimensional arrangement of atoms and molecules in the solid state. This technique provides precise bond lengths, bond angles, and intermolecular interactions.

Detailed Research Findings: No crystal structure for this compound has been deposited in public databases. However, X-ray diffraction studies on related molecules, such as derivatives of 2-chlorobenzoyl chloride or other halogenated benzoyl compounds, are common. nih.govamazonaws.com If suitable crystals could be grown, this analysis would reveal the precise conformation of the molecule, including the dihedral angle between the aromatic ring and the acyl chloride group. It would also detail how the molecules pack in the crystal lattice, highlighting any significant intermolecular interactions like halogen bonding or π-stacking. nih.govnih.govresearchgate.net

Chromatographic Techniques for Purity Assessment and Separation (HPLC, GC)

Chromatographic methods, primarily High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are vital for assessing the purity of this compound and for separating it from starting materials, byproducts, or degradation products.

Detailed Research Findings: The analysis of acyl chlorides like this compound by chromatography presents challenges due to their high reactivity, particularly their susceptibility to hydrolysis. chromforum.org Direct analysis by reversed-phase HPLC can be difficult as the compound may react with water in the mobile phase. chromforum.org Therefore, non-aqueous or normal-phase conditions might be required.

For GC analysis, there is a risk of the compound reacting with active sites on the column or degrading at high temperatures. A common strategy to overcome these issues is derivatization. The acyl chloride can be reacted with an amine, such as diethylamine, to form a stable amide, which can then be easily analyzed by GC or HPLC. chromforum.org An HPLC-UV method involving derivatization with 1-(4-nitrophenyl)piperazine (B103982) has been successfully developed for related benzyl (B1604629) halides, demonstrating a robust approach for quantification at low levels. rsc.org This approach ensures accurate purity assessment by converting the reactive analyte into a more stable and easily detectable form. oup.comresearchgate.net

Conclusion and Future Research Perspectives

Synthesis of 2-Bromo-6-chlorobenzoyl Chloride: Progress and Challenges

The primary and most direct route for the preparation of this compound involves the conversion of its corresponding carboxylic acid, 2-bromo-6-chlorobenzoic acid. chemicalbook.com This transformation is typically achieved using standard chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride, often with a catalytic amount of a suitable solvent like dimethylformamide (DMF). acs.org While the conversion of the carboxylic acid to the acyl chloride is generally efficient, the main challenge lies in the multi-step synthesis of the 2-bromo-6-chlorobenzoic acid precursor itself. aobchem.comnih.gov

Underexplored Reactivity and Transformative Potential

As a member of the benzoyl chloride family, this compound exhibits the characteristic high reactivity of an acyl chloride. It readily undergoes nucleophilic acyl substitution with a wide range of nucleophiles, including alcohols, amines, and thiols, to form the corresponding esters, amides, and thioesters. This reactivity is the basis for its use as a building block in organic synthesis.

However, the true transformative potential of this compound lies in the largely underexplored reactivity of its ortho-halogen substituents. The presence of both a bromine and a chlorine atom on the aromatic ring offers significant opportunities for selective and sequential transformations. For instance, the differential reactivity of C-Br and C-Cl bonds in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig) could allow for the stepwise introduction of different functional groups. Typically, the C-Br bond is more reactive than the C-Cl bond under many palladium-catalyzed conditions, enabling selective functionalization at the 2-position while leaving the chlorine at the 6-position available for subsequent reactions.

The steric hindrance imposed by the two ortho substituents flanking the acyl chloride group can also influence its reactivity, potentially leading to unique selectivity in certain reactions compared to less hindered benzoyl chlorides. researchgate.net The interplay between the electronic effects of the halogens and the steric environment presents a fertile ground for discovering novel chemical transformations and constructing highly functionalized, sterically congested molecular frameworks that are otherwise difficult to access.

Future Directions in Advanced Synthetic Applications and Derivatization

The unique structural features of this compound make it a valuable scaffold for the synthesis of advanced materials and pharmaceutically active compounds. Its isomer, 5-bromo-2-chlorobenzoyl chloride, serves as a key intermediate in the synthesis of dapagliflozin, a medication used to treat type 2 diabetes. lookchem.com This suggests that this compound could similarly act as a crucial building block for other complex, biologically active molecules. ontosight.ainih.gov

Future research will likely focus on leveraging the dual halogen functionality for the development of novel synthetic methodologies. The ability to perform sequential, site-selective cross-coupling reactions opens the door to creating diverse libraries of trisubstituted benzene (B151609) derivatives. These libraries could be screened for a wide range of biological activities, from enzyme inhibition to receptor modulation. openmedicinalchemistryjournal.com

Furthermore, derivatization of the acyl chloride group followed by modification of the halogen atoms can lead to a vast array of complex structures. For example, conversion to an amide, followed by an intramolecular cyclization reaction involving one of the halogen atoms, could be a strategy for synthesizing novel heterocyclic compounds, a class of molecules with broad applications in medicinal chemistry. nih.gov The development of robust and scalable synthetic routes utilizing this building block will be critical for unlocking its full potential in drug discovery and materials science.

Emerging Opportunities in Computational Chemistry for Rational Design

Computational chemistry offers powerful tools to accelerate research and unlock the full potential of this compound. researchgate.net Quantum chemical calculations, such as Density Functional Theory (DFT), can provide deep insights into the compound's electronic structure, conformational preferences, and the transition states of its reactions. researchgate.net Such studies can help predict the regioselectivity of cross-coupling reactions, explaining the preferential reactivity of the C-Br over the C-Cl bond, and guide the optimization of reaction conditions.

Molecular docking and molecular dynamics simulations represent another significant area of opportunity. researchgate.netnih.gov By modeling the interactions of virtual libraries of derivatives of this compound with the binding sites of biological targets like enzymes and receptors, researchers can rationally design new molecules with high predicted affinity and selectivity. acs.org This in silico screening can prioritize the synthesis of the most promising candidates, saving significant time and resources in the drug discovery process.

Computational methods can also predict key physicochemical properties (ADMET - absorption, distribution, metabolism, excretion, and toxicity) of novel derivatives, helping to identify potential liabilities early in the design phase. As computational power increases and algorithms become more sophisticated, the synergy between computational prediction and experimental validation will be instrumental in rationally designing the next generation of advanced materials and pharmaceuticals based on the this compound scaffold.

Compound Information Table

| Compound Name | IUPAC Name |

| This compound | This compound |

| 2-Bromo-6-chlorobenzoic acid | 2-Bromo-6-chlorobenzoic acid |

| Thionyl chloride | Thionyl dichloride |

| Oxalyl chloride | Ethanedioyl dichloride |

| Dimethylformamide | N,N-Dimethylformamide |

| 5-Bromo-2-chlorobenzoyl chloride | 5-Bromo-2-chlorobenzoyl chloride |

| Dapagliflozin | (2S,3R,4R,5S,6R)-2-[4-Chloro-3-(4-ethoxybenzyl)phenyl]-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol |

| Salicylic acid | 2-Hydroxybenzoic acid |

Predicted Physicochemical Properties for this compound

| Property | Predicted Value |

| Molecular Formula | C₇H₃BrCl₂O |

| Monoisotopic Mass | 251.87444 Da |

| XlogP | 2.6 |

| Predicted Collision Cross Section (CCS) values (Ų) | |

| [M+H]⁺ | 135.5 |

| [M+Na]⁺ | 150.3 |

| [M-H]⁻ | 141.9 |

| [M+NH₄]⁺ | 158.0 |

| [M+K]⁺ | 136.6 |

| Data sourced from PubChem. |

Q & A

Q. What are the recommended safety protocols for handling 2-bromo-6-chlorobenzoyl chloride in laboratory settings?

- Methodological Answer : Follow OSHA HazCom 2012 guidelines:

- Use impervious gloves (e.g., nitrile or neoprene) and tightly sealed goggles to prevent skin/eye contact .

- Work in a fume hood to ensure adequate ventilation and minimize inhalation risks .

- In case of skin exposure, immediately wash with soap and water and seek medical attention .

- Store in a locked, cool, dry area away from incompatible substances (e.g., bases, oxidizing agents) .

Q. What synthetic routes are commonly employed to prepare this compound?

- Methodological Answer : While direct synthesis methods are not explicitly detailed in the evidence, analogous benzoyl chloride synthesis strategies can be adapted:

- Friedel-Crafts acylation : React bromo- and chloro-substituted benzene derivatives with carbonyl chloride (COCl₂) in the presence of AlCl₃ .

- Carboxylic acid activation : Treat 2-bromo-6-chlorobenzoic acid with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under anhydrous conditions .

- Critical Note : Monitor reaction progress via TLC or GC-MS to avoid over-chlorination or side reactions.

Q. How should researchers mitigate hydrolysis risks during experimental workflows?

- Methodological Answer : Hydrolysis is a key stability concern due to the compound’s acyl chloride group:

- Conduct reactions under inert atmospheres (e.g., nitrogen/argon) to exclude moisture .

- Use anhydrous solvents (e.g., dichloromethane, THF) and molecular sieves to absorb trace water .

- Quench unreacted starting material with dry alcohols or amines to prevent exothermic decomposition .

Advanced Research Questions

Q. How do steric and electronic effects of bromo/chloro substituents influence regioselectivity in cross-coupling reactions?

- Methodological Answer :

- Steric effects : The ortho-chloro and para-bromo substituents create steric hindrance, favoring reactions at less hindered positions (e.g., meta to substituents).

- Electronic effects : The electron-withdrawing nature of Cl and Br directs electrophilic attacks to electron-rich regions. For Suzuki-Miyaura couplings, optimize Pd catalyst systems (e.g., Pd(PPh₃)₄) and base selection (e.g., K₂CO₃) to enhance reactivity .

- Validation : Use DFT calculations or Hammett plots to predict and confirm regiochemical outcomes.

Q. What analytical techniques resolve contradictions in spectroscopic data for structural elucidation?

- Methodological Answer : Conflicting NMR/IR data may arise from impurities or tautomerism:

- High-resolution mass spectrometry (HRMS) : Confirm molecular formula and rule out adducts .

- 2D NMR (COSY, HSQC) : Differentiate overlapping signals caused by halogen proximity .

- X-ray crystallography : Resolve ambiguities in substituent positioning, especially for crystalline derivatives .

Q. What are the thermal decomposition pathways of this compound, and how do they impact reaction scalability?

- Methodological Answer :

- Pathways : At elevated temperatures (>100°C), decomposition may release HCl, HBr, or phosgene (COCl₂). Monitor via TGA-DSC to identify degradation thresholds .

- Mitigation : Use controlled heating (e.g., microwave-assisted synthesis) and scavengers (e.g., urea derivatives) to trap acidic byproducts .

- Scalability : Conduct small-scale kinetic studies to establish safe temperature ranges before scaling up .

Q. How does the compound’s stability vary under different storage conditions?

- Methodological Answer :

- Short-term storage : Keep at 0–6°C in amber glass vials to minimize light/heat degradation .

- Long-term storage : Seal under vacuum or inert gas and add stabilizers (e.g., BHT) to suppress radical-mediated decomposition .

- Monitoring : Periodically analyze purity via HPLC or GC to detect hydrolyzed byproducts (e.g., 2-bromo-6-chlorobenzoic acid) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.